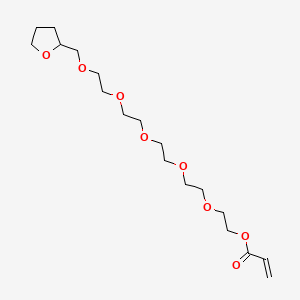
Tetrahydrofurfuryl pentaethylene glycol acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofurfuryl pentaethylene glycol acrylate is a specialized acrylate compound known for its unique chemical structure and properties. It is characterized by the presence of a tetrahydrofurfuryl group and a pentaethylene glycol chain, which contribute to its versatility in various applications, particularly in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryl pentaethylene glycol acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with pentaethylene glycol and acrylic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl pentaethylene glycol acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms, often initiated by peroxides or azo compounds.
Esterification: It can form esters with other alcohols or acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide or azobisisobutyronitrile (AIBN) as initiators, typically at elevated temperatures.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid, with heating.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Tetrahydrofurfuryl alcohol and pentaethylene glycol.
Scientific Research Applications
Tetrahydrofurfuryl pentaethylene glycol acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants with improved performance characteristics.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl pentaethylene glycol acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive sites on the acrylate group, which participate in free radical polymerization. The pathways involved include the initiation, propagation, and termination steps typical of radical polymerization processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl acrylate: Lacks the pentaethylene glycol chain, resulting in different solubility and mechanical properties.
Pentaethylene glycol diacrylate: Contains two acrylate groups, leading to higher cross-linking density in polymers.
Methoxy polyethylene glycol acrylate: Features a methoxy group instead of the tetrahydrofurfuryl group, affecting its reactivity and compatibility with other materials.
Uniqueness
Tetrahydrofurfuryl pentaethylene glycol acrylate is unique due to its combination of the tetrahydrofurfuryl group and the pentaethylene glycol chain, which impart distinct solubility, flexibility, and reactivity characteristics. This makes it particularly valuable in applications requiring specific mechanical and chemical properties.
Properties
CAS No. |
67892-99-3 |
|---|---|
Molecular Formula |
C18H32O8 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(oxolan-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H32O8/c1-2-18(19)26-15-14-23-11-10-21-7-6-20-8-9-22-12-13-24-16-17-4-3-5-25-17/h2,17H,1,3-16H2 |
InChI Key |
CTVTVTUUJWVDSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
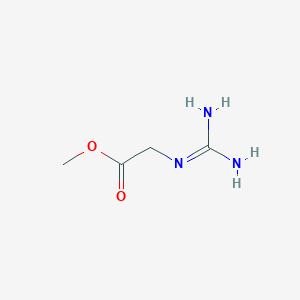
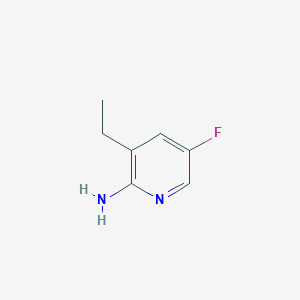
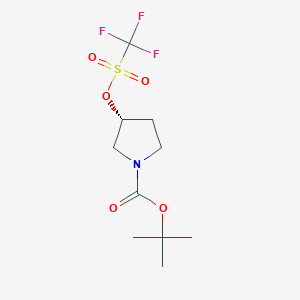
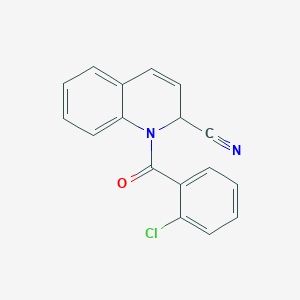
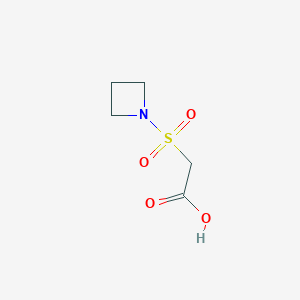
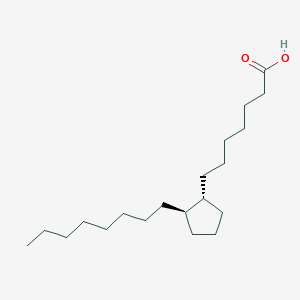

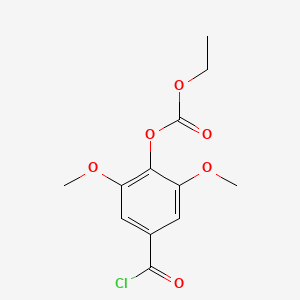
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
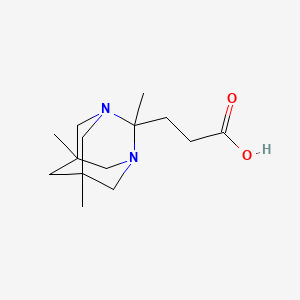
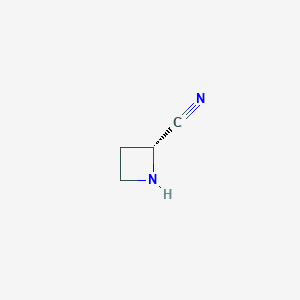
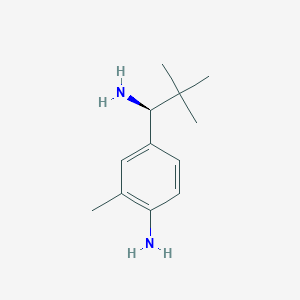
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
